beta-D-galactosyl-(1->4)-D-mannose
Overview
Description
Beta-D-galactosyl-(1->4)-D-mannose: is a disaccharide composed of a beta-D-galactose molecule linked to a D-mannose molecule through a 1->4 glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-galactosyl-(1->4)-D-mannose typically involves enzymatic or chemical glycosylation methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of a galactose moiety from a donor molecule (such as UDP-galactose) to a mannose acceptor. The reaction conditions often include a buffered aqueous solution, optimal pH, and temperature specific to the enzyme used.
Industrial Production Methods
Industrial production of beta-D-galactosyl-(1->4)-D-mannose can be achieved through microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, can be used to express the necessary glycosyltransferases. The fermentation process is optimized for high yield and purity, involving controlled pH, temperature, and nutrient supply.
Chemical Reactions Analysis
Types of Reactions
Beta-D-galactosyl-(1->4)-D-mannose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding acids.
Reduction: The carbonyl groups can be reduced to form sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or bromine water can be used under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: Reagents like acetic anhydride or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Aldonic acids or uronic acids.
Reduction: Corresponding sugar alcohols (e.g., galactitol and mannitol).
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Beta-D-galactosyl-(1->4)-D-mannose has several applications in scientific research:
Chemistry: Used as a model compound in studying glycosidic bond formation and cleavage.
Biology: Serves as a substrate for studying enzyme activities, such as glycosyltransferases and glycosidases.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of functional foods and nutraceuticals due to its prebiotic properties.
Mechanism of Action
The biological effects of beta-D-galactosyl-(1->4)-D-mannose are mediated through its interaction with specific enzymes and receptors. For instance, it can act as a substrate for glycosidases, leading to the release of galactose and mannose, which can then participate in various metabolic pathways. The compound may also interact with cell surface receptors, influencing cellular signaling and immune responses.
Comparison with Similar Compounds
Beta-D-galactosyl-(1->4)-D-mannose can be compared with other disaccharides such as:
Lactose: (beta-D-galactosyl-(1->4)-D-glucose): Similar glycosidic bond but different sugar moiety.
Cellobiose: (beta-D-glucosyl-(1->4)-D-glucose): Similar glycosidic bond but different sugar moieties.
Maltose: (alpha-D-glucosyl-(1->4)-D-glucose): Different anomeric configuration and sugar moieties.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10-,11?,12+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-GAQSDDIXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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